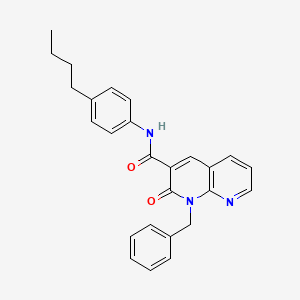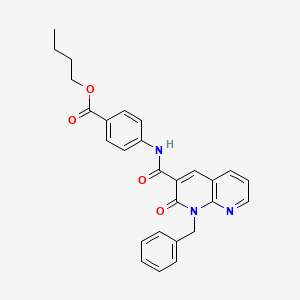
1-benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as BNBOC) is a heterocyclic compound, which is part of the family of naphthyridine carboxamides. BNBOC has been studied extensively over the past few decades due to its potential applications in medicine and science.
Applications De Recherche Scientifique
BNBOC has been studied for its potential applications in medicine and science. It has been used in the synthesis of various compounds, such as anti-inflammatory drugs, antibiotics, and antifungals. Additionally, BNBOC has been used in the synthesis of various peptides, which have potential applications in drug delivery and cancer therapy. BNBOC has also been studied for its potential applications in the synthesis of various drugs, such as anticonvulsants and antipsychotics.
Mécanisme D'action
The mechanism of action of BNBOC is not completely understood. However, it is believed that BNBOC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory molecules, such as prostaglandins. By inhibiting the production of these molecules, BNBOC has the potential to reduce inflammation in the body.
Biochemical and Physiological Effects
BNBOC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BNBOC has the potential to reduce inflammation and reduce the production of pro-inflammatory molecules. Additionally, BNBOC has been shown to have anti-cancer effects in animal models, as well as the potential to reduce the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
BNBOC has a number of advantages and limitations for lab experiments. One of the main advantages of BNBOC is its low toxicity, which makes it safe to use in lab experiments. Additionally, BNBOC is relatively stable and can be stored for long periods of time without degrading. However, BNBOC is not soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for BNBOC research. One potential direction is the development of new drug delivery systems using BNBOC. Additionally, further research could be done on the potential anti-cancer effects of BNBOC. Additionally, further research could be done on the potential of BNBOC to reduce the risk of heart disease. Finally, research could be done on the potential of BNBOC to be used in the synthesis of new drugs.
Méthodes De Synthèse
BNBOC can be synthesized through a variety of methods, including Wittig reaction, reductive amination, and condensation. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, which is then treated with a base to form the desired product. The reductive amination method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent such as sodium borohydride. The condensation method involves the reaction of an amine with an aldehyde or ketone, and is often used when other methods are not successful.
Propriétés
IUPAC Name |
1-benzyl-N-(4-butylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-3-8-19-12-14-22(15-13-19)28-25(30)23-17-21-11-7-16-27-24(21)29(26(23)31)18-20-9-5-4-6-10-20/h4-7,9-17H,2-3,8,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWOYZVWJXSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547690.png)
![1-[(3-chlorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547698.png)
![1-[(3-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6547711.png)
![N-(2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547712.png)
![N-(2-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547715.png)
![6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547726.png)
![N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547731.png)
![N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547738.png)
![N-(2,5-difluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547750.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547754.png)
![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547760.png)
![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547770.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547775.png)
